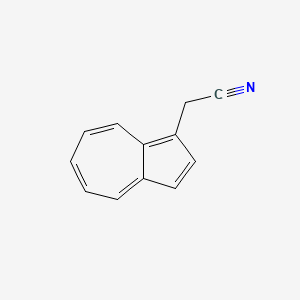
(Azulen-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azulen-1-yl)acetonitrile is an organic compound characterized by the presence of an azulene moiety attached to an acetonitrile group Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties, which differ significantly from those of its isomer, naphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-1-yl)acetonitrile typically involves the reaction of azulene with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where azulene is treated with a suitable nitrile source in the presence of a base. The reaction conditions often include:
Solvent: Acetonitrile or other polar aprotic solvents.
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (Azulen-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azulen-1-yl ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; strong nucleophiles like sodium azide (NaN₃) for nucleophilic substitution.
Major Products:
Oxidation: Azulen-1-yl ketones.
Reduction: Azulen-1-yl amines.
Substitution: Various substituted azulenes depending on the reagents used.
Scientific Research Applications
(Azulen-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocycles and polymers.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of optoelectronic materials, such as organic field-effect transistors and solar cells
Mechanism of Action
The mechanism of action of (Azulen-1-yl)acetonitrile is largely influenced by the azulene moiety. Azulene’s electron-rich nature allows it to participate in various electron transfer processes. In biological systems, it may interact with enzymes and receptors, modulating their activity. For instance, azulene derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
- Azulen-1-yl ketones
- Azulen-1-yl amines
- Azulen-1-yl-heteroaromatic compounds
Uniqueness: (Azulen-1-yl)acetonitrile stands out due to the presence of the nitrile group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, compared to other azulene derivatives that may lack such functional groups .
Properties
CAS No. |
53271-95-7 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-azulen-1-ylacetonitrile |
InChI |
InChI=1S/C12H9N/c13-9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-7H,8H2 |
InChI Key |
ZXBQVTJQLNEXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















